molecular formula C6H11IO2 B041203 Tert-butyl 2-iodoacetate CAS No. 49827-15-8

Tert-butyl 2-iodoacetate

Cat. No. B041203
CAS RN: 49827-15-8
M. Wt: 242.05 g/mol
InChI Key: QYPDJIDQEZDFLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 2-iodoacetate involves specific reactions and conditions. A study by Adhikari et al. (2014) describes the conformational flexibility and binding affinity of a related tert-butyl compound, providing insights into the synthetic processes involved in creating such compounds (Adhikari, Ohto, & Schramm, 2014).

Molecular Structure Analysis

Understanding the molecular structure of tert-butyl 2-iodoacetate is crucial for its application. The work of Hollenstein and Laube (1993) on the crystal structure of a related tert-butyl cation provides valuable insights into the structural characteristics of such compounds (Hollenstein & Laube, 1993).

Chemical Reactions and Properties

The chemical reactions and properties of tert-butyl 2-iodoacetate are diverse. For example, Pasquarello et al. (2004) discuss the synthesis and application of N-tert-butyl-2-iodoacetamide, highlighting the reactivity of tert-butyl 2-iodoacetate derivatives (Pasquarello, Sanchez, Hochstrasser, & Corthals, 2004).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of tert-butyl 2-iodoacetate are important for its practical applications. However, specific studies focusing on these aspects of tert-butyl 2-iodoacetate were not found in the current search.

Chemical Properties Analysis

The chemical properties, like reactivity with other compounds and stability under different conditions, are vital for the utilization of tert-butyl 2-iodoacetate. The study by Cogan et al. (1998) on the catalytic asymmetric oxidation of tert-butyl disulfide provides insights into the chemical behavior of tert-butyl compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Scientific Research Applications

  • Oligonucleotide Synthesis : Tert-butylphenoxyacetyl, a related compound, is used to protect nucleoside bases during the synthesis of synthetic RNA. This protection minimizes depurination and chain degradation, crucial for successful oligonucleotide synthesis (Sinha et al., 1993).

  • NMR Tagging in Proteins : O-tert-Butyltyrosine (Tby), another derivative, serves as an effective NMR tag for studying high-molecular-weight proteins and measuring submicromolar ligand binding affinities. This allows for the use of less concentrated protein solutions and lower Kd values compared to traditional methods (Chen et al., 2015).

  • Synthesis of Acetoacetic Acid Derivatives : Tert-butyl acetoacetate (t-BAA) is utilized for preparing acetodacetic acid derivatives from various alcohols and amines. This method is potentially beneficial for pharmaceutical and biochemical applications (Witzeman & Nottingham, 1991).

  • Palladium-Catalyzed Reactions : In organic synthesis, the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides is used to produce fluorinated alpha-amino acids. This process yields high efficiency with the use of DMF or DMI as additives (Amii et al., 2000).

  • Drug Discovery : Tert-butyl isosteres are used in drug discovery, although their incorporation may lead to unwanted properties and decreased metabolic stability. This highlights the importance of careful consideration in drug design (Westphal et al., 2015).

  • Solid-Phase Peptide Synthesis : N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, related to Tert-butyl 2-iodoacetate, is used as a handle in solid-phase synthesis of peptide alpha-carboxamides. It offers high yield and stability, important for peptide synthesis (Gaehde & Matsueda, 1981).

  • Solar Cell Enhancement : In dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly enhances performance by shifting the TiO2 band edge towards negative potentials and increasing electron lifetime (Boschloo et al., 2006).

  • Catalytic Asymmetric Oxidation : Catalytic asymmetric oxidation of tert-butyl disulfide is used to synthesize enantiomerically pure tert-butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines, important for various chemical applications (Cogan et al., 1998).

Safety And Hazards

Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .

Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .

properties

IUPAC Name

tert-butyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPDJIDQEZDFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452226
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodoacetate

CAS RN

49827-15-8
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of t-butyl chloroacetate (20 g) and sodium iodide (25 g) is stirred in acetone (200 ml) for twenty hours. The acetone is removed by distillation under reduced pressure. The residue is partitioned between diethyl ether (100 ml) and water (50 ml). The ether layer is washed with water, 5% sodium thiosulfate solution, and water. The organic layer is dried over sodium sulfate, and evaporated under reduced pressure. There is obtained 25 grams of t-butyl iodoacetate. NMR: 63.5, 1.38.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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